3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride
CAS No.: 1185301-43-2
Cat. No.: VC2646646
Molecular Formula: C15H22ClNO
Molecular Weight: 267.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185301-43-2 |
|---|---|
| Molecular Formula | C15H22ClNO |
| Molecular Weight | 267.79 g/mol |
| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C15H21NO.ClH/c1-2-8-14-12(5-1)6-3-9-15(14)17-13-7-4-10-16-11-13;/h3,6,9,13,16H,1-2,4-5,7-8,10-11H2;1H |
| Standard InChI Key | GUDWIICPLOQQOW-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl |
| Canonical SMILES | C1CCC2=C(C1)C=CC=C2OC3CCCNC3.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is an organic compound characterized by a tetrahydronaphthalene core connected to a piperidine ring via an oxygen bridge. This structural arrangement creates a molecule with potential for specific biological activities and interactions.
Basic Identification
The compound is formally identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1185301-43-2 |
| Molecular Formula | C₁₅H₂₂ClNO |
| Molecular Weight | 267.79 g/mol |
| IUPAC Name | 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)piperidine;hydrochloride |
| InChI Key | GUDWIICPLOQQOW-UHFFFAOYSA-N |
Structural Composition
The molecular structure consists of three primary components:
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A 5,6,7,8-tetrahydronaphthalene moiety (a partially hydrogenated naphthalene)
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A piperidine ring
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An oxygen atom forming an ether linkage between these two structures
The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents compared to the free base form .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is essential for its proper handling, storage, and application in research settings.
Physical State and Appearance
The compound typically appears as a crystalline solid at room temperature. Specific information regarding its color and crystalline form is limited in the current literature, but like many hydrochloride salts of similar structures, it likely presents as a white to off-white powder .
Solubility Profile
As a hydrochloride salt containing both hydrophobic (tetrahydronaphthalene) and hydrophilic (protonated piperidine) components, this compound demonstrates a solubility profile characteristic of amphiphilic molecules:
| Solvent Type | Expected Solubility |
|---|---|
| Water | Moderate to good |
| Polar Organic Solvents (methanol, ethanol) | Good to excellent |
| Dimethyl Sulfoxide (DMSO) | Excellent |
| Dimethylformamide (DMF) | Excellent |
| Non-polar Solvents (hexane, toluene) | Poor |
Chemical Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
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The tertiary amine in the piperidine ring (protonated in the hydrochloride form) can participate in acid-base reactions
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The ether linkage is relatively stable but may be susceptible to cleavage under strongly acidic conditions
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The partially saturated naphthalene system maintains some aromatic character and can participate in certain electrophilic aromatic substitution reactions
Synthesis Methods
The preparation of 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride typically involves a multi-step synthetic approach, with the key reaction being the formation of the ether linkage between a tetrahydronaphthalenol precursor and an appropriately substituted piperidine.
General Synthetic Route
The synthesis generally follows this pattern:
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Preparation or commercial acquisition of 5,6,7,8-tetrahydro-1-naphthol
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Etherification reaction with a suitable piperidine derivative
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Conversion to the hydrochloride salt
The specific reaction conditions may vary depending on the desired scale and purity requirements.
Starting Materials
The primary starting materials for this synthesis include:
| Starting Material | Role in Synthesis |
|---|---|
| 5,6,7,8-Tetrahydro-1-naphthol (CAS: 529-35-1) | Provides the tetrahydronaphthalene moiety and hydroxyl group for etherification |
| 3-Hydroxypiperidine or 3-halopiperidine derivatives | Provides the piperidine component |
| Base (typically potassium carbonate or sodium hydride) | Facilitates the etherification reaction |
| Hydrogen chloride (in organic solvent) | Used for salt formation |
Detailed Synthetic Approach
A typical laboratory synthesis might proceed as follows:
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5,6,7,8-Tetrahydro-1-naphthol is deprotonated using a suitable base in an aprotic solvent
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The resulting alkoxide is reacted with a 3-substituted piperidine (such as 3-bromopiperidine or 3-piperidone followed by reduction)
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The crude product is purified by chromatographic methods
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The purified free base is dissolved in an organic solvent and treated with hydrogen chloride (typically as a solution in diethyl ether or dioxane)
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The precipitated hydrochloride salt is collected by filtration, washed, and dried under appropriate conditions
Research Applications
3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride has found applications primarily in research settings, with a focus on proteomics and pharmaceutical development.
Proteomics Research
The compound is employed in proteomics research, which involves the comprehensive study of proteins, including their structures, functions, modifications, and interactions. Within this field, the compound may serve several purposes:
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As a molecular probe to investigate specific protein-ligand interactions
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In the study of protein signaling pathways
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As a potential modulator of protein function or activity
Structural Relationships and Analogues
Understanding the relationship between 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride and structurally similar compounds provides valuable insights into its potential properties and applications.
Key Structural Analogues
Several related compounds appear in chemical databases and research catalogs:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)pyrrolidine hydrochloride | 127342-15-8 | Contains a pyrrolidine ring instead of piperidine |
| 4-[(5,6,7,8-Tetrahydro-1-naphthalenyloxy)methyl]piperidine hydrochloride | 1050509-59-5 | Contains a methylene spacer between the oxygen and piperidine ring |
| 5,6,7,8-Tetrahydro-1-naphthol | 529-35-1 | Lacks the piperidine component (potential precursor) |
| Supplier | Product Code | Package Size | Form |
|---|---|---|---|
| Matrix Scientific | 023167-500MG | 500 mg | Solid |
| Sigma-Aldrich (via Matrix Scientific) | MAT154602889-500MG | 500 mg | Solid |
| VWR | 101815-470 | 500 mg | Solid |
Current pricing information suggests a cost of approximately €298.41 or $315.38 USD per 500 mg package, indicating its specialized nature and limited production scale .
Future Research Directions
While current literature on 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)piperidine hydrochloride is limited, several promising research directions could be explored:
Structure Optimization
The basic structural framework could serve as a starting point for medicinal chemistry efforts to develop compounds with enhanced properties:
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Modification of the tetrahydronaphthalene ring with various substituents
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Exploration of different heterocyclic replacements for the piperidine ring
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Investigation of alternative linkers between the two main structural components
Targeted Biological Screening
Systematic evaluation of this compound against panels of biological targets could help identify specific activities worth further investigation:
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Receptor binding studies (particularly focusing on G-protein coupled receptors)
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Enzyme inhibition assays
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Phenotypic screening in cellular models of disease
Synthetic Methodology Development
The development of more efficient synthetic routes to this compound and its analogues would facilitate further research:
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Exploration of catalytic methods for the etherification step
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Development of regioselective functionalization of the tetrahydronaphthalene ring
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Investigation of continuous flow chemistry approaches for scalable synthesis
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